molecular formula C15H12ClNO3 B7575458 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid

3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid

Cat. No.: B7575458
M. Wt: 289.71 g/mol
InChI Key: XMEFHOYUSJOEHG-UHFFFAOYSA-N
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Description

3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid is an organic compound that features a benzoyl group substituted with a chlorine atom and an amino group

Properties

IUPAC Name

3-[[(3-chlorobenzoyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-13-6-2-4-11(8-13)14(18)17-9-10-3-1-5-12(7-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEFHOYUSJOEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid typically involves the reaction of 3-chlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of paraformaldehyde and a Lewis acid catalyst such as zinc dichloride or ferric trichloride . The reaction is carried out in a solvent, and the product is purified through standard techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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